This particular pyrrole derivative plays a significant role in scientific research, particularly as a precursor or intermediate in synthesizing more complex molecules with potential biological activities. For example, it serves as a crucial building block for developing novel tyrosine kinase inhibitors [], antimicrobial agents [], and other pharmacologically active compounds [].
5-(Methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by the presence of both methoxycarbonyl and carboxylic acid functional groups. Its molecular formula is with a molecular weight of approximately 167.16 g/mol. This compound is classified under heterocyclic compounds due to its pyrrole structure, which contains a five-membered ring with nitrogen atoms.
This compound can be sourced from various chemical suppliers, including American Elements and Sigma-Aldrich, which provide it in high purity (>95%) for research and industrial applications. The classification of this compound falls under organic chemistry, specifically within the subcategories of heterocycles and carboxylic acids. Its CAS number is 78331-73-4, which uniquely identifies it in chemical databases.
The synthesis of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be represented using various chemical notations:
Cc1[nH]c(C(=O)OC)c(C)c1C(=O)O
InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
The compound has a boiling point that varies with pressure and a melting point typically around room temperature. Its solubility profile indicates moderate solubility in polar solvents due to the presence of both carboxylic acid and methoxy groups.
5-(Methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can participate in several chemical reactions:
The reaction mechanisms often involve standard organic reaction pathways such as nucleophilic attack, elimination, and rearrangement depending on the functional groups present.
This compound displays typical reactivity associated with carboxylic acids and esters. It can undergo protonation/deprotonation reactions depending on pH conditions due to the acidic nature of its carboxylic group.
5-(Methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific applications:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4